N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that features a unique combination of a pyridine ring and a furochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-hydroxybenzaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where 2-bromoethylpyridine reacts with the furochromenone derivative.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the pyridine-ethyl derivative and 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromenone ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the furochromenone structure, potentially converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or catalytic activity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-pyridyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide
Uniqueness
N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide stands out due to its specific combination of a pyridine ring and a furochromenone structure, which imparts unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-14-13-29-22-16(3)23-20(12-19(14)22)15(2)18(24(28)30-23)7-8-21(27)26-11-9-17-6-4-5-10-25-17/h4-6,10,12-13H,7-9,11H2,1-3H3,(H,26,27) |
InChI Key |
KSVABJMAZYGZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=N4)C)C |
Origin of Product |
United States |
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